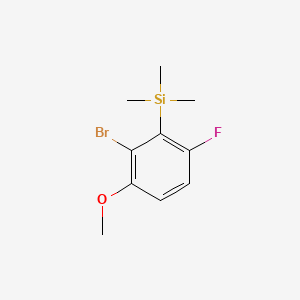
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane is an organosilicon compound that features a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane typically involves the reaction of 2-bromo-6-fluoro-3-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-fluoro-3-methoxyphenyl derivatives.
Coupling Reactions: Products include biaryl compounds, which are valuable in pharmaceuticals and materials science.
Applications De Recherche Scientifique
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It can be used in the synthesis of drug candidates, particularly those requiring specific functional groups.
Mécanisme D'action
The mechanism of action for (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilane group can also stabilize intermediates during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
Uniqueness
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions where other similar compounds might not perform as well.
Propriétés
Formule moléculaire |
C10H14BrFOSi |
|---|---|
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
(2-bromo-6-fluoro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14BrFOSi/c1-13-8-6-5-7(12)10(9(8)11)14(2,3)4/h5-6H,1-4H3 |
Clé InChI |
CZIFKVFELVUSEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


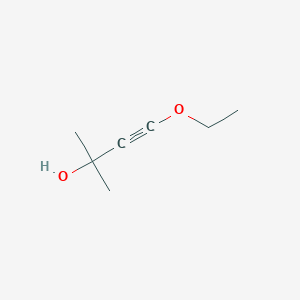
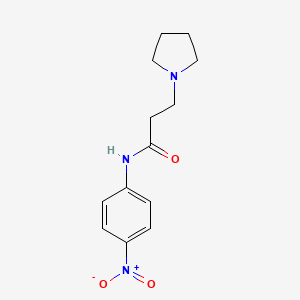
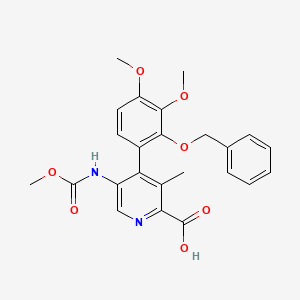
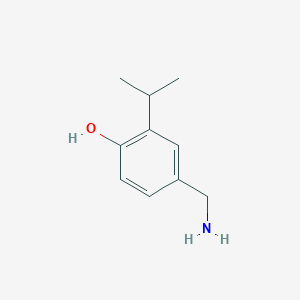
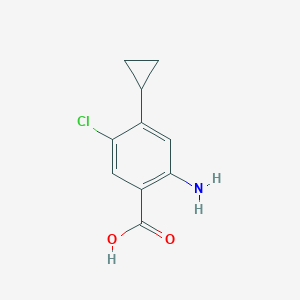

![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
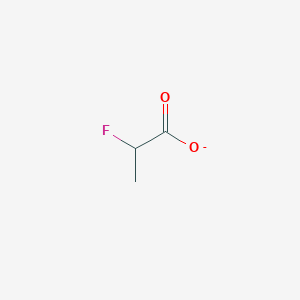
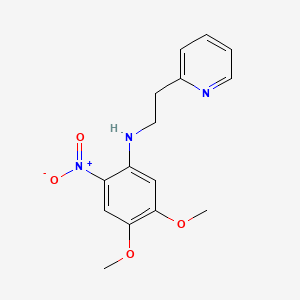
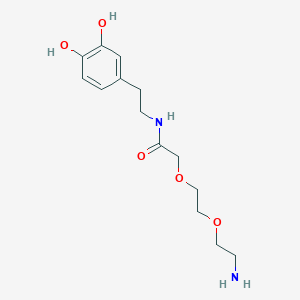
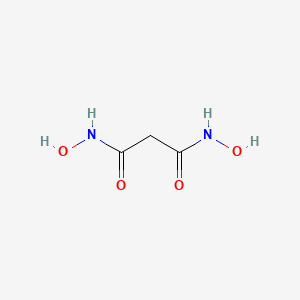


![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
